2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SHIP 2a involves the reaction of thiazolidine-4-carboxylic acid with propargylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: SHIP 2a primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazolidine ring and the propynyl group .
Common Reagents and Conditions: Common reagents used in reactions involving SHIP 2a include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from reactions involving SHIP 2a depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various derivatives .
Scientific Research Applications
SHIP 2a has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, SHIP 2a is used as a tool to study the inhibition of cystathione γ lyase and its effects on hydrogen sulfide production .
Biology: In biological research, SHIP 2a is utilized to investigate the role of hydrogen sulfide in various physiological and pathological processes .
Medicine: In medicine, SHIP 2a has potential therapeutic applications due to its ability to modulate hydrogen sulfide levels, which are implicated in conditions such as hypertension and inflammation .
Industry: In the industrial sector, SHIP 2a can be used in the development of new drugs and therapeutic agents targeting cystathione γ lyase .
Mechanism of Action
SHIP 2a exerts its effects by inhibiting the activity of cystathione γ lyase, an enzyme involved in the production of hydrogen sulfide . By binding to the active site of the enzyme, SHIP 2a prevents the conversion of cystathionine to cysteine, thereby reducing hydrogen sulfide levels . This inhibition affects various molecular targets and pathways, including those involved in vasodilation and inflammation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to SHIP 2a include other cystathione γ lyase inhibitors such as cystathionine-γ-lyase-IN-1 .
Uniqueness: What sets SHIP 2a apart from other similar compounds is its specific structure, which allows for effective inhibition of cystathione γ lyase with a relatively low IC50 value . This makes SHIP 2a a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C7H8N2O2S |
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Molecular Weight |
184.22 g/mol |
IUPAC Name |
2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C7H8N2O2S/c1-2-3-8-6(10)5-4-12-7(11)9-5/h1,5H,3-4H2,(H,8,10)(H,9,11) |
InChI Key |
MWEQVHWJNCRXGP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1CSC(=O)N1 |
Origin of Product |
United States |
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